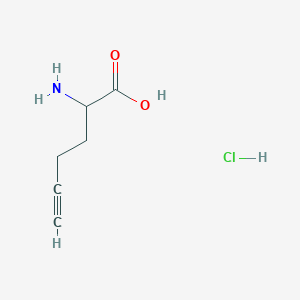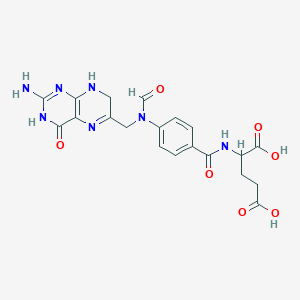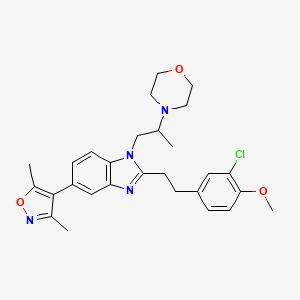
Sgccbp30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGC-CBP30 is a potent and selective inhibitor of the bromodomain-containing transcription factors CREBBP (CREB-binding protein) and EP300 (E1A binding protein p300). These proteins play crucial roles in regulating gene expression by modifying chromatin structure through histone acetylation. SGC-CBP30 has been widely used in scientific research to study the functions of these transcription factors and their roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SGC-CBP30 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for SGC-CBP30 are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
SGC-CBP30 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the phenyl ring. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SGC-CBP30 include bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., palladium-based catalysts). Reaction conditions typically involve heating and stirring under inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from reactions involving SGC-CBP30 depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
SGC-CBP30 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer research, and immunology. Some key applications include:
Epigenetics: SGC-CBP30 is used to study the role of CREBBP and EP300 in regulating gene expression through histone acetylation. .
Cancer Research: By inhibiting CREBBP and EP300, SGC-CBP30 can modulate the expression of genes involved in cell proliferation and survival. .
Immunology: SGC-CBP30 has been shown to reduce the secretion of pro-inflammatory cytokines such as interleukin-17A in T helper cells. .
Wirkmechanismus
SGC-CBP30 exerts its effects by selectively binding to the bromodomains of CREBBP and EP300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound has a high affinity for these bromodomains, with dissociation constants (Kd) of 21 nM for CREBBP and 32 nM for EP300 .
Vergleich Mit ähnlichen Verbindungen
SGC-CBP30 is unique in its high selectivity for the bromodomains of CREBBP and EP300 compared to other bromodomain inhibitors. Some similar compounds include:
JQ1: A pan-BET (bromodomain and extraterminal domain) inhibitor with broader activity against multiple bromodomains. .
CPI-637: Another selective inhibitor of CREBBP and EP300, but with a different chemical structure. .
SGC-CBP30’s high selectivity and potency make it a valuable tool for studying the specific roles of CREBBP and EP300 in various biological processes.
Eigenschaften
Molekularformel |
C28H33ClN4O3 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3 |
InChI-Schlüssel |
GEPYBHCJBORHCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13398299.png)
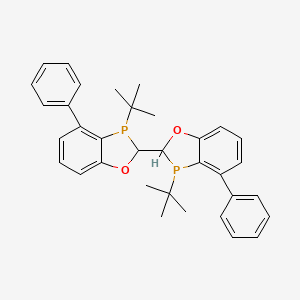

![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)

![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
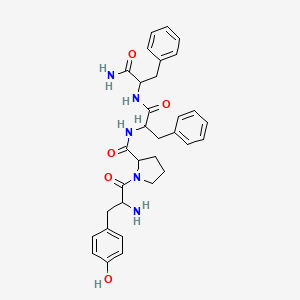
![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)

![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
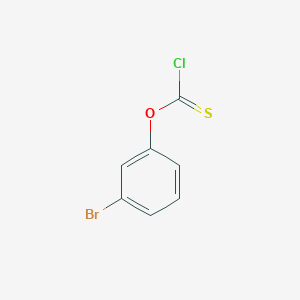
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
